molecular formula C11H12ClNO3 B7557646 2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetamide

2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetamide

Cat. No. B7557646
M. Wt: 241.67 g/mol
InChI Key: LSBNNETUQCMHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetamide, also known as GW501516, is a synthetic drug that is categorized as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was initially developed for the treatment of metabolic and cardiovascular diseases, but its use has been banned due to its potential carcinogenic effects. Despite this, it has been widely used in scientific research due to its ability to enhance endurance and increase fat burning.

Mechanism of Action

2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in increased endurance and fat burning.
Biochemical and Physiological Effects:
2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetamide has been shown to improve lipid and glucose metabolism, reduce inflammation, and increase endurance in animal models. In humans, it has been found to increase fat burning and improve exercise performance. However, its potential carcinogenic effects have raised concerns about its safety.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetamide in lab experiments is its ability to enhance endurance and increase fat burning, which can be useful in studying the effects of exercise on metabolism. However, its potential carcinogenic effects and banned status make it difficult to use in human studies and limit its applicability in certain research areas.

Future Directions

1. Investigating the potential use of 2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetamide in treating metabolic and cardiovascular diseases in animal models.
2. Studying the effects of 2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetamide on exercise performance and endurance in athletes and bodybuilders.
3. Investigating the potential carcinogenic effects of 2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetamide and its mechanisms of action in cancer development.
4. Developing safer and more effective PPARδ agonists for the treatment of metabolic and cardiovascular diseases.

Synthesis Methods

The synthesis of 2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetamide involves the reaction of 2,2-dimethyl-1,3-benzodioxol-5-ylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetamide.

Scientific Research Applications

2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetamide has been extensively studied for its potential use in treating metabolic and cardiovascular diseases such as obesity, diabetes, and dyslipidemia. It has also been investigated for its ability to enhance endurance and increase fat burning in athletes and bodybuilders. Additionally, 2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetamide has been used in cancer research to study its potential carcinogenic effects.

properties

IUPAC Name

2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-11(2)15-8-4-3-7(5-9(8)16-11)13-10(14)6-12/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBNNETUQCMHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetamide

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